molecular formula C2HClF4 B1584695 1-Chloro-1,1,2,2-tetrafluoroethane CAS No. 354-25-6

1-Chloro-1,1,2,2-tetrafluoroethane

Cat. No.: B1584695
CAS No.: 354-25-6
M. Wt: 136.47 g/mol
InChI Key: JQZFYIGAYWLRCC-UHFFFAOYSA-N
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Description

1-Chloro-1,1,2,2-tetrafluoroethane is a hydrochlorofluorocarbon with the chemical formula C₂HClF₄. It is commonly used as a refrigerant and a gaseous fire suppression agent. This compound is known for its stability and effectiveness in various industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Chloro-1,1,2,2-tetrafluoroethane can be synthesized through the reaction of 1,1-dichloro-1,2,2,2-tetrafluoroethane with hydrogen fluoride. The reaction typically occurs in the presence of a catalyst such as antimony pentachloride at elevated temperatures .

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactors where the reaction conditions are carefully controlled to optimize yield and purity. The process includes steps such as distillation and purification to remove any impurities and by-products .

Chemical Reactions Analysis

Types of Reactions: 1-Chloro-1,1,2,2-tetrafluoroethane is chemically inert in many situations but can undergo reactions under specific conditions:

Common Reagents and Conditions:

    Oxidizing Agents: Strong oxidizers like potassium permanganate or chromium trioxide.

    Reducing Agents: Active metals such as sodium or lithium.

    Nucleophiles: Halogens like chlorine or bromine.

Major Products Formed:

Scientific Research Applications

Comparison with Similar Compounds

Uniqueness: 1-Chloro-1,1,2,2-tetrafluoroethane is unique due to its chlorine content, which provides specific reactivity and effectiveness in fire suppression systems. Its balance of stability and reactivity makes it suitable for various industrial applications .

Properties

IUPAC Name

1-chloro-1,1,2,2-tetrafluoroethane
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InChI

InChI=1S/C2HClF4/c3-2(6,7)1(4)5/h1H
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InChI Key

JQZFYIGAYWLRCC-UHFFFAOYSA-N
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Canonical SMILES

C(C(F)(F)Cl)(F)F
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Molecular Formula

C2HClF4
Record name 1-CHLORO-1,1,2,2-TETRAFLUOROETHANE
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DSSTOX Substance ID

DTXSID1042023
Record name 1-Chloro-1,1,2,2-tetrafluoroethane
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Molecular Weight

136.47 g/mol
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Physical Description

1-chloro-1,1,2,2-tetrafluoroethane is a colorless odorless nonflammable gas., Liquid, Colorless, odorless gas; [HSDB]
Record name 1-CHLORO-1,1,2,2-TETRAFLUOROETHANE
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Record name Ethane, 1-chloro-1,1,2,2-tetrafluoro-
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Record name 1,1,2,2-Tetrafluoro-1-chloroethane
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Boiling Point

-11.7 °C
Record name 1-Chloro-1,1,2,2-tetrafluoroethane
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Density

1.379 g/mL at 20 °C (liquid)
Record name 1-Chloro-1,1,2,2-tetrafluoroethane
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Impurities

Chlorofluoroalkanes (and also the alternative HCFCs and HFCs) produced on an industrial scale are subject to stringent standards. Impurities must not exceed the following limits (vol %): acids, 0; moisture, <0.001; higher-boiling fractions, <0.05; and other gases, 2. /Chlorofluoroalkanes/
Record name 1-Chloro-1,1,2,2-tetrafluoroethane
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Color/Form

Colorless gas

CAS No.

354-25-6
Record name 1-CHLORO-1,1,2,2-TETRAFLUOROETHANE
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Record name 1-CHLORO-1,1,2,2-TETRAFLUOROETHANE
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Melting Point

-117 °C
Record name 1-Chloro-1,1,2,2-tetrafluoroethane
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Synthesis routes and methods

Procedure details

Hydrodechlorination of the chlorine-containing saturated impurities CHClF2, CCl2F2, CHClFCF3, CHF2CClF2, CCl2FCF3, CClF2CClF2, and CClF2CF3 having boiling points of -40.8° C., -29.8° C., -12° C., -10.2° C., 3.0° C., 3.6° C., and -38.7° C., respectively, gives CH2F2, CHClF2, CH2FCF3, CHF2CHF2, CHClFCF3, CHF2CClF2, and CHF2CF3 having boiling points of -51.7° C., -40.8° C., -26.5° C., -19.7° C., -12° C., -10.2° C., and -48.5° C., respectively. Further hydrodefluorination of CH2F2 and CH2FCF3 would give CH3F (HFC-41) and CH3CF3 (HFC-143a) boiling at -78.5° C. and -47.6° C., respectively.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-Chloro-1,1,2,2-tetrafluoroethane
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Customer
Q & A

Q1: What is the main application of 1-chloro-1,1,2,2-tetrafluoroethane according to the provided research?

A: The research primarily highlights this compound as a valuable intermediate in the production of tetrafluoroethylene []. This is significant because tetrafluoroethylene is difficult to store and transport directly []. Therefore, this compound serves as a more manageable precursor, facilitating the development and utilization of tetrafluoroethylene and its downstream products [].

Q2: What is the significance of the catalyst used in the synthesis of this compound?

A: The research describes a novel method for synthesizing this compound using a binary system catalyst composed of an organic amine compound and hydrogen chloride []. This catalyst is noteworthy for its contribution to the reaction's high yield and selectivity []. Additionally, the readily available nature of the catalyst components and the simplicity of the process make this method suitable for industrial application and continuous production [].

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